molecular formula C11H11ClN2O4 B2360408 Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate CAS No. 68496-99-1

Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate

Cat. No.: B2360408
CAS No.: 68496-99-1
M. Wt: 270.67
InChI Key: WWOKPYNTSWNFQU-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate is a chemical compound with the molecular formula C11H12ClN3O4. It is a hydrazine derivative that has been studied for its potential therapeutic and environmental applications. This compound is known for its unique structure, which includes a chlorobenzoyl group and an ethyl ester moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 4-chlorobenzoylhydrazine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The final product is typically purified by recrystallization or column chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazino group to an amine group.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chlorobenzoyl)-2-hydrazinylacetate
  • tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate is unique due to its specific combination of a chlorobenzoyl group and an ethyl ester moiety. This structure provides distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-[2-(4-chlorobenzoyl)hydrazinyl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4/c1-2-18-11(17)10(16)14-13-9(15)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOKPYNTSWNFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NNC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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